molecular formula C21H22F2N2O3 B10813240 1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one

1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one

Cat. No.: B10813240
M. Wt: 388.4 g/mol
InChI Key: NOGGEOGVLCVCIF-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorinated aromatic rings and a piperazine moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one is unique due to its specific combination of fluorinated aromatic rings and a piperazine moiety. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, setting it apart from other similar compounds.

Properties

IUPAC Name

1-[3-fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O3/c1-2-20(26)15-3-8-19(18(23)13-15)24-9-11-25(12-10-24)21(27)14-28-17-6-4-16(22)5-7-17/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGGEOGVLCVCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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